1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 1105189-30-7
VCID: VC2786534
InChI: InChI=1S/C16H11F2N3O3S/c17-15(18)24-13-6-4-11(5-7-13)20-14(9-19-16(20)25)10-2-1-3-12(8-10)21(22)23/h1-9,15H,(H,19,25)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
Molecular Formula: C16H11F2N3O3S
Molecular Weight: 363.3 g/mol

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol

CAS No.: 1105189-30-7

Cat. No.: VC2786534

Molecular Formula: C16H11F2N3O3S

Molecular Weight: 363.3 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol - 1105189-30-7

Specification

CAS No. 1105189-30-7
Molecular Formula C16H11F2N3O3S
Molecular Weight 363.3 g/mol
IUPAC Name 3-[4-(difluoromethoxy)phenyl]-4-(3-nitrophenyl)-1H-imidazole-2-thione
Standard InChI InChI=1S/C16H11F2N3O3S/c17-15(18)24-13-6-4-11(5-7-13)20-14(9-19-16(20)25)10-2-1-3-12(8-10)21(22)23/h1-9,15H,(H,19,25)
Standard InChI Key FPBVXZRKRBMNNT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F

Introduction

Chemical Identity and Structure

1-[4-(Difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CAS: 1105189-30-7) is a heterocyclic compound containing an imidazole core with three distinctive functional groups. The structure consists of a central 1H-imidazole-2-thiol scaffold bearing a 4-(difluoromethoxy)phenyl substituent at the N1 position and a 3-nitrophenyl group at the C5 position . This molecule belongs to the important class of imidazole-2-thiols, which are known for their diverse biological activities. The compound can exist in tautomeric forms, with the thiol form (1H-imidazole-2-thiol) interconverting with the thione form (1H-imidazole-2-thione) .

The compound is also known by its alternative computed IUPAC name: 3-[4-(difluoromethoxy)phenyl]-4-(3-nitrophenyl)-1H-imidazole-2-thione, which emphasizes the thione tautomeric form . The presence of multiple functional groups creates a molecule with asymmetric electron distribution and potential for various intermolecular interactions.

Physical and Chemical Properties

The physical and chemical properties of 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol are summarized in Table 1.

Table 1: Physicochemical Properties of 1-[4-(Difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol

PropertyValue
Molecular FormulaC₁₆H₁₁F₂N₃O₃S
Molecular Weight363.3 g/mol
CAS Registry Number1105189-30-7
Creation DateMay 29, 2009
Last ModifiedApril 5, 2025
SMILES NotationC1=CC(=CC(=C1)N+[O-])C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C16H11F2N3O3S/c17-15(18)24-13-6-4-11(5-7-13)20-14(9-19-16(20)25)10-2-1-3-12(8-10)21(22)23/h1-9,15H,(H,19,25)
InChIKeyFPBVXZRKRBMNNT-UHFFFAOYSA-N

Source: Data compiled from PubChem

The compound features multiple reactive functional groups, including:

  • A thiol/thione group at the 2-position of the imidazole ring that can participate in hydrogen bonding and redox reactions

  • A difluoromethoxy group on the phenyl ring providing lipophilicity and metabolic stability

  • A nitro group on the meta position of the second phenyl ring that serves as a strong electron-withdrawing group

  • An imidazole nitrogen with hydrogen bond donor capabilities

Structural Characteristics and Bonding

The structural architecture of 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol displays several important features that influence its chemical behavior and potential biological activity.

The imidazole ring forms the central core of the molecule and exists as an aromatic heterocycle containing two nitrogen atoms. This ring system contributes significant electron density to the molecule, making it relatively nucleophilic despite the presence of electron-withdrawing groups elsewhere in the structure . The thiol/thione group at position 2 of the imidazole ring exists in tautomeric equilibrium, with the thione form predominating in most conditions due to the aromatic stabilization of the imidazole ring.

The difluoromethoxy group (OCF₂H) at the para position of the N1-phenyl substituent introduces fluorine atoms into the molecule, which significantly affects lipophilicity, hydrogen bonding capabilities, and metabolic stability. The C-F bonds create a strong dipole moment due to fluorine's high electronegativity, which influences the electron distribution throughout the molecule .

The 3-nitrophenyl group at the C5 position of the imidazole ring introduces a strong electron-withdrawing influence. The nitro group can participate in hydrogen bonding as an acceptor and can engage in π-π stacking interactions with other aromatic systems in biological environments .

Comparative Analysis with Structurally Related Compounds

A comparison of 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol with structurally similar compounds provides insights into structure-activity relationships and the potential impact of specific substituents.

Table 2: Comparison of Structurally Related Imidazole-2-thiol Derivatives

CompoundCAS NumberKey Structural DifferencesMolecular Weight (g/mol)
1-[4-(Difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol1105189-30-7Reference compound363.3
5-(4-Nitrophenyl)-3-phenyl-1H-imidazole-2-thione4737320Nitro group at para position; no difluoromethoxy group297.3
4-(3-Nitrophenyl)-1-phenyl-1H-imidazole-2-thiol114660-69-4No difluoromethoxy group; different position numbering297.3
1-(2-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiolNot specifiedMethyl group instead of difluoromethoxy311.4
5-(3-Nitrophenyl)-1-(o-tolyl)-1H-imidazole-2-thiol1105189-33-0o-Tolyl group instead of 4-(difluoromethoxy)phenyl311.4

Source: Data compiled from search results

The positional isomerism of the nitro group (meta versus para) between these compounds likely affects their electronic distribution and hydrogen bonding capabilities. The presence of the difluoromethoxy group in the reference compound versus methyl or unsubstituted phenyl rings in the others introduces significant differences in lipophilicity, metabolic stability, and electronic effects .

These structural variations can substantially impact biological activities. For instance, compounds containing the fluorinated substituents often demonstrate enhanced membrane permeability and metabolic stability compared to their non-fluorinated counterparts .

Analytical Characterization Methods

The identification and characterization of 1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)-1H-imidazole-2-thiol can be achieved through several complementary analytical techniques:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for:

    • The single proton of the difluoromethoxy group (typically appearing as a triplet due to coupling with the two fluorine atoms)

    • The aromatic protons of both phenyl rings with distinct coupling patterns

    • The imidazole C-H proton

    • The N-H proton (if present in the thiol form)

  • Infrared (IR) Spectroscopy: Key absorption bands would include:

    • N-H stretching (if in thiol form)

    • C=S stretching (if in thione form)

    • C-F stretching from the difluoromethoxy group

    • NO₂ symmetric and asymmetric stretching

    • C=N and C=C stretching from the imidazole and phenyl rings

  • Mass Spectrometry: Characteristic fragmentation patterns would show:

    • Molecular ion peak at m/z 363

    • Fragment ions corresponding to the loss of NO₂, thiol/thione group, and other structural components

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (UV-Vis or mass spectrometry) can be used for purity determination and quantitative analysis .

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